butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate
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Overview
Description
Butyl 6-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate is a complex organic compound with a unique structure It is characterized by its pentacyclic framework, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the butyl and hexanoate groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pentacyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
Uniqueness
Butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate stands out due to its specific butyl and hexanoate groups, which confer unique chemical properties and reactivity. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H31NO4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
butyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate |
InChI |
InChI=1S/C28H31NO4/c1-2-3-17-33-22(30)15-5-4-10-16-29-27(31)25-23-18-11-6-7-12-19(18)24(26(25)28(29)32)21-14-9-8-13-20(21)23/h6-9,11-14,23-26H,2-5,10,15-17H2,1H3 |
InChI Key |
JHEQNBXYJAKOBB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCCCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Canonical SMILES |
CCCCOC(=O)CCCCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
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